molecular formula C₃¹³C₃H₅¹⁵NO₂ B1162767 Nicotinic Acid-13C3, 15N

Nicotinic Acid-13C3, 15N

Cat. No.: B1162767
M. Wt: 127.08
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinic Acid-13C3, 15N (NA-13C3,15N) is a stable isotope-labeled derivative of nicotinic acid (vitamin B3), where three carbon atoms (<sup>13</sup>C) and one nitrogen atom (<sup>15</sup>N) replace their natural isotopes. This compound retains the core structure of nicotinic acid, a pyridine-3-carboxylic acid, but enables precise tracking in metabolic and pharmacokinetic studies . Its molecular formula is C3<sup>13</sup>C3H5<sup>15</sup>NO2, with a molecular weight of 127.08 g/mol . NA-13C3,15N is synthesized via isotopic substitution during precursor synthesis, as demonstrated in protocols for similar bisphosphonates (e.g., Pamidronic Acid-13C3,15N) . Applications include tracing nicotinic acid’s role in NAD<sup>+</sup> biosynthesis, lipid metabolism, and drug delivery studies, leveraging its non-radioactive safety profile over <sup>14</sup>C-labeled analogs .

Properties

Molecular Formula

C₃¹³C₃H₅¹⁵NO₂

Molecular Weight

127.08

Synonyms

3-Pyridinecarboxylic Acid-13C3, 15N;  3-Carboxylpyridine-13C3, 15N;  3-Carboxypyridine-13C3, 15N;  Akotin-13C3, 15N;  Apelagrin-13C3, 15N;  Niacin-13C3, 15N;  Niacor-13C3, 15N;  Niaspan-13C3, 15N;  Nicacid-13C3, 15N;  Pelonin-13C3, 15N;  Vitamin B3-13C3, 15N; 

Origin of Product

United States

Chemical Reactions Analysis

Quantitative LC-MS/MS Methods

Nicotinic acid-13C3,15N serves as an internal standard for quantifying NAD+ metabolites:

AnalyteTransition (m/z)Collision Energy (eV)Internal Standard
Nicotinic acid124 → 7820Nicotinic acid-13C3,15N (128 → 82)
NAD+664 → 42824NAD+-13C5 (669 → 433)

In NIST-certified methods, it achieves <5% coefficient of variation in human serum and dietary supplements .

Stability and Decomposition

Under thermal stress (>150°C), nicotinic acid-13C3,15N decomposes into:

  • Gaseous products : CO, CO2, and NOx .

  • Residues : Charred organic fragments.

Storage recommendations :

  • Stable at −20°C in inert atmospheres.

  • Avoid prolonged exposure to light or moisture to prevent isotopic scrambling .

Role in Cancer Metabolism

  • In relapsed acute myeloid leukemia (AML), 13C/15N-labeled nicotinic acid uptake increases 3.2-fold compared to de novo AML, correlating with elevated NAD+-dependent fatty acid oxidation (FAO) and venetoclax resistance .

  • Mechanistic insight : NAMPT inhibition reduces NAD+-13C3,15N pools by 78%, reversing chemoresistance .

Isotope Effects in Enzymatic Studies

  • The 15N label reduces Km values by 12% in nicotinamide phosphoribosyltransferase (NAMPT), indicating tighter substrate binding .

This compound’s unique isotopic signature enables precise dissection of NAD+ flux in disease models, making it indispensable for advanced metabolic research and clinical diagnostics.

Comparison with Similar Compounds

Key Findings :

  • Sensitivity: Deuterated analogs (e.g., NA-d1, NA-d3) are preferred for mass spectrometry due to lower background noise, whereas <sup>13</sup>C/<sup>15</sup>N labels minimize isotopic interference in NMR .
  • Stability : NA-13C3,15N avoids deuterium exchange issues in aqueous environments, making it superior for long-term metabolic tracking .

Comparison with Structurally Related Isotope-Labeled Compounds

2,3-Pyridinedicarboxylic Acid-13C3,15N

This pyridine derivative shares a similar aromatic backbone but differs in functional groups (two carboxyl groups vs. one in NA). Labeled with <sup>13</sup>C3 and <sup>15</sup>N, it is used to map microbial metabolic pathways (e.g., in Bacillus subtilis), contrasting with NA-13C3,15N’s focus on eukaryotic NAD<sup>+</sup> synthesis . Its higher polarity reduces membrane permeability, limiting its utility in mammalian systems compared to NA-13C3,15N .

Pantothenic Acid-13C3,15N Hemicalcium Salt

A <sup>13</sup>C/<sup>15</sup>N-labeled vitamin B5 derivative, this compound tracks coenzyme A biosynthesis. Unlike NA-13C3,15N, its aliphatic chain and calcium salt formulation enhance solubility but complicate cellular uptake studies .

Comparison with Non-Vitamin Isotope-Labeled Analogs

L-Lactic Acid-13C3

While structurally distinct, L-Lactic Acid-13C3 exemplifies the use of <sup>13</sup>C labels in dermatological research (e.g., measuring topical delivery via MALDI-MSI). This highlights a shared advantage: stable isotopes eliminate safety concerns associated with <sup>14</sup>C radiolabeling . However, NA-13C3,15N’s aromatic structure requires more complex synthesis protocols than aliphatic compounds like lactic acid .

Advantages Over Radiolabeled Alternatives

NA-13C3,15N circumvents regulatory and safety challenges of <sup>14</sup>C-labeled nicotinic acid. Studies using <sup>13</sup>C/<sup>15</sup>N labels achieve comparable precision in metabolic flux analysis without radiation hazards, as demonstrated in lactic acid research .

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